molecular formula C15H15N3O2 B5744818 [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethylbenzoate

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethylbenzoate

Cat. No.: B5744818
M. Wt: 269.30 g/mol
InChI Key: KKLWKGLHLWOPRB-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethylbenzoate is a chemical compound that features a pyridine ring and a benzoate ester

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-5-6-13(11(2)8-10)15(19)20-18-14(16)12-4-3-7-17-9-12/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLWKGLHLWOPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethylbenzoate typically involves the condensation of 3-aminopyridine with 2,4-dimethylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is investigated for its properties in the development of novel materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino(pyridin-3-yl)methylidene]amino] benzoate
  • [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,6-dimethylbenzoate
  • [(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4-dimethylbenzoate

Uniqueness

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethylbenzoate is unique due to the specific positioning of the methyl groups on the benzoate ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological profiles and material properties compared to its analogs.

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